3-Ethynylpiperidine

Chiral synthesis Drug discovery Asymmetric catalysis

3-Ethynylpiperidine (CAS 794533-54-3) is a piperidine derivative characterized by an ethynyl group at the 3-position of the saturated six-membered nitrogen-containing heterocycle. With the molecular formula C₇H₁₁N and a molecular weight of 109.17 g/mol , it presents as a colorless liquid with a pungent odor.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
CAS No. 794533-54-3
Cat. No. B1602888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynylpiperidine
CAS794533-54-3
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESC#CC1CCCNC1
InChIInChI=1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2
InChIKeyPJNBXBSBAMXYKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynylpiperidine (CAS 794533-54-3): Properties and Baseline Characteristics for Procurement


3-Ethynylpiperidine (CAS 794533-54-3) is a piperidine derivative characterized by an ethynyl group at the 3-position of the saturated six-membered nitrogen-containing heterocycle . With the molecular formula C₇H₁₁N and a molecular weight of 109.17 g/mol , it presents as a colorless liquid with a pungent odor . The ethynyl moiety imparts distinct reactivity, making it a valuable building block in organic synthesis and medicinal chemistry . The compound exists as a racemic mixture unless otherwise specified, with enantiopure forms (R and S) available as specialized research materials .

Why 3-Ethynylpiperidine (CAS 794533-54-3) Cannot Be Simply Substituted with Generic Analogs


Substituting 3-ethynylpiperidine with close analogs—such as its positional isomer 4-ethynylpiperidine (CAS 738577-08-7), the N-Boc protected form, or the racemic mixture versus single enantiomers—introduces quantifiable differences that impact synthetic outcomes and biological activity . The position of the ethynyl group on the piperidine ring alters key physicochemical properties including lipophilicity (LogP) and basicity (pKa), which directly affect membrane permeability, target engagement, and reaction kinetics in downstream applications [1]. Similarly, the absence or presence of a protecting group dictates the synthetic route, number of required steps, and overall yield, while stereochemistry at the C3 position introduces distinct chiral recognition elements essential for drug-target interactions .

Quantitative Differentiation of 3-Ethynylpiperidine (CAS 794533-54-3) Against Analogs: A Procurement-Focused Evidence Guide


Stereochemical Differentiation: Chiral vs. Racemic 3-Ethynylpiperidine

The synthesis of enantiomerically pure (S)-3-ethynylpiperidine requires precise stereochemical control at the C3 position, a significant synthetic challenge compared to the racemic mixture . The stereochemistry at the nitrogen atom is crucial for its biological activity . The racemic mixture (CAS 794533-54-3) is widely available at 95-98% purity, while the (S)-enantiomer (CAS 2199320-87-9) and (R)-enantiomer are specialized research materials with limited commercial availability and higher cost .

Chiral synthesis Drug discovery Asymmetric catalysis

Physicochemical Property Comparison: 3-Ethynylpiperidine vs. 4-Ethynylpiperidine

The position of the ethynyl group on the piperidine ring influences lipophilicity (LogP) and basicity (pKa). 3-Ethynylpiperidine exhibits an ACD/LogP of 0.96 and a predicted pKa of ~9.4 (for the free base) [1], while the 4-positional isomer shows an ACD/LogP of 0.93 . The hydrochloride salt of 3-ethynylpiperidine has a LogP of 1.75 [2]. These differences can affect membrane permeability, protein binding, and reaction kinetics in click chemistry applications .

Medicinal chemistry ADME prediction Reaction optimization

Synthetic Accessibility: 3-Ethynylpiperidine vs. N-Boc Protected Analog

3-Ethynylpiperidine (free base) is directly used in coupling reactions such as Sonogashira and click chemistry, whereas the N-Boc protected analog (CAS 664362-16-7) requires an additional deprotection step . The free base eliminates the need for acidic or basic deprotection conditions that can compromise sensitive functional groups . Conversely, the N-Boc form offers enhanced stability and handling characteristics, but at the cost of increased molecular weight (209.28 g/mol) and an extra synthetic step .

Organic synthesis Protecting group strategy Multistep synthesis

Biological Activity Potential: Fluorinated Ethynylpiperidine Derivatives

While direct biological data for 3-ethynylpiperidine is limited, fluorinated ethynylpiperidine derivatives (e.g., LAS-286 and LAS-294) demonstrate potent local anesthetic and antiarrhythmic activities in preclinical models [1]. LAS-286 at 0.5% concentration exhibited higher prolonged and pronounced local anesthetic activity compared to reference preparations, while LAS-294 at 0.1 mg/kg showed a preventive antiarrhythmic effect in 90% of cases in an aconitine-induced rat arrhythmia model [1]. These derivatives contain the 3-ethynylpiperidine core, highlighting the scaffold's potential for developing novel therapeutic agents .

Local anesthetic Antiarrhythmic Ion channel modulation

Recommended Application Scenarios for 3-Ethynylpiperidine (CAS 794533-54-3) Based on Quantified Differentiation


Click Chemistry and Bioconjugation: Direct Use of Free Base

Employ 3-ethynylpiperidine directly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions without the need for a deprotection step, streamlining the synthesis of triazole-linked conjugates and molecular probes . The free base form eliminates the extra synthetic step required when using N-Boc protected analogs, improving overall yield and reducing reaction complexity .

Chiral Drug Candidate Optimization: Use of Enantiopure Forms

For programs where stereochemistry influences target engagement, source (S)- or (R)-3-ethynylpiperidine to incorporate defined chirality into lead compounds. The distinct stereochemical environment at the C3 position can result in different biological activities and pharmacokinetic profiles . Note that enantiopure forms are less readily available and may require custom synthesis .

Ion Channel Modulator Development: Core Scaffold for Anesthetic/Antiarrhythmic Agents

Utilize 3-ethynylpiperidine as a starting material for synthesizing novel local anesthetics or antiarrhythmic agents, inspired by the potent activities of fluorinated derivatives such as LAS-286 and LAS-294 [1]. The ethynylpiperidine core has demonstrated promising results in preclinical models, showing prolonged local anesthetic action and significant antiarrhythmic protection [1].

Medicinal Chemistry Library Synthesis: Scaffold for SAR Studies

Incorporate 3-ethynylpiperidine into diversity-oriented synthesis libraries to explore structure-activity relationships (SAR) around the piperidine ring. The slight differences in LogP and pKa compared to the 4-isomer may lead to distinct ADME properties, providing valuable data points for lead optimization .

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